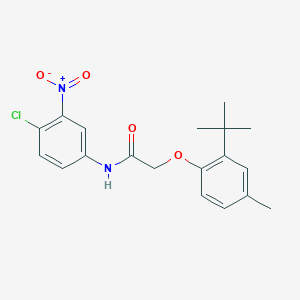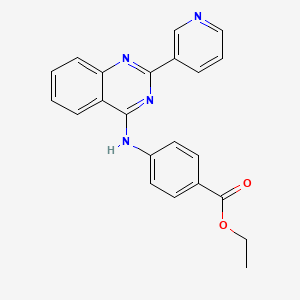
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide
描述
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a hydroxyl group, and two methyl groups on the phenyl ring, along with a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,6-dimethylphenol, is brominated using bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position.
Sulfonation: The brominated product is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methoxy group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.
科学研究应用
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in microorganisms, leading to antibacterial effects.
相似化合物的比较
Similar Compounds
N-(4-hydroxy-3-methylphenyl)benzenesulfonamide: Similar structure but lacks the bromine atom.
N-(3-bromo-4-methoxy-2,6-dimethylphenyl)benzenesulfonamide: Similar structure but has a methoxy group instead of a hydroxyl group.
Uniqueness
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide is unique due to the presence of both bromine and hydroxyl groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
IUPAC Name |
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-9-8-12(17)13(15)10(2)14(9)16-20(18,19)11-6-4-3-5-7-11/h3-8,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTUFROAXRRQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=CC=C2)C)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B3584573.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B3584579.png)

![9-(3,4-DICHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE](/img/structure/B3584603.png)

![methyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3584610.png)

![3-chloro-1-(4-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B3584626.png)

![3-chloro-1-(4-ethylphenyl)-4-[ethyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3584650.png)
![3-chloro-1-(4-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B3584658.png)
![3-chloro-4-[(3-chlorophenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3584659.png)
![3-[(4-bromophenyl)amino]-4-chloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3584660.png)
